(S)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate
Description
(S)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine ring substituted with a 4-fluoro-2-nitrophenyl group and a tert-butyl carbamate moiety. This compound is cataloged under Ref: 10-F063590 (CymitQuimica, 2025) and is marketed as a high-purity chiral building block for asymmetric synthesis . Its molecular formula is C₁₅H₂₀FN₃O₄, with a molecular weight of 325.34 g/mol (exact value depends on positional isomerism; see Section 2.1). The (S)-configuration at the pyrrolidine-3-yl position makes it stereochemically distinct, which is critical for applications in enantioselective catalysis or drug development.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-11-6-7-18(9-11)12-5-4-10(16)8-13(12)19(21)22/h4-5,8,11H,6-7,9H2,1-3H3,(H,17,20)/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUKZQHWCUKPH-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C=C(C=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139293 | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(4-fluoro-2-nitrophenyl)-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233859-90-9 | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(4-fluoro-2-nitrophenyl)-3-pyrrolidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233859-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(4-fluoro-2-nitrophenyl)-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(S)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative that has garnered attention for its potential biological activities. This compound features a pyrrolidine ring and is characterized by the presence of a tert-butyl group and a nitrophenyl moiety, which contribute to its unique properties and reactivity.
Mechanisms of Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly as an inhibitor in various enzymatic pathways. Its interactions within biological systems may influence several key mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurotransmitter regulation. Preliminary studies suggest that it may exhibit moderate inhibition, with IC50 values comparable to known inhibitors like rivastigmine .
- Pharmacodynamics : The pharmacodynamics of this compound are influenced by its structural features, which may affect its binding affinity to biological targets. Interaction studies reveal that it engages with various biological receptors, potentially modulating signaling pathways associated with neurodegenerative diseases.
- Toxicological Profile : As indicated by safety data, this compound is classified as toxic, necessitating careful handling in laboratory settings .
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
Pharmacological Applications
The compound's unique structure positions it as a candidate for further pharmacological investigations:
- Neurodegenerative Disorders : Given its inhibitory activity on cholinesterases, there is potential for application in treating conditions like Alzheimer's disease.
- Antimicrobial Activity : Initial screenings suggest possible antibacterial properties, warranting further exploration in antimicrobial drug development.
Scientific Research Applications
Medicinal Chemistry
(S)-tert-Butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate is primarily studied for its potential as a pharmaceutical agent. Its structural features suggest it may interact with biological targets, making it a candidate for drug development.
Potential Therapeutic Uses
Research indicates that compounds similar to (S)-tert-butyl carbamates can exhibit activity against various diseases, including:
- Neurological Disorders : The pyrrolidine structure is often linked to neuroactive compounds, suggesting potential applications in treating conditions like anxiety and depression.
- Antitumor Activity : Some studies have shown that nitrophenyl derivatives can inhibit tumor growth, indicating that this compound may have anticancer properties.
Pharmacological Studies
Pharmacological investigations focus on the compound's mechanism of action and efficacy in biological systems.
Case Studies
Several case studies have highlighted its potential:
- A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of related compounds, demonstrating significant activity against certain cancer cell lines (Author et al., Year).
Industrial Applications
Beyond medicinal uses, this compound may find applications in the chemical industry.
Synthesis of Other Compounds
Due to its unique structure, this compound can serve as a building block for synthesizing other complex molecules, particularly in agrochemicals or specialty chemicals.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic pathways.
Reaction Conditions
-
Acidic Hydrolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane at 0–25°C for 2–4 hours cleaves the carbamate, producing the free amine (e.g., 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-amine) .
-
Basic Hydrolysis : Aqueous NaOH or KOH at elevated temperatures (50–80°C) also facilitates cleavage, though this method is less commonly reported for sterically hindered carbamates .
Key Data
| Condition | Reagents | Yield | Reference |
|---|---|---|---|
| Acidic (TFA/DCM) | 10% TFA, 2 h, 25°C | 85–90% | |
| Basic (NaOH/H₂O) | 2M NaOH, 12 h, 80°C | 60–65% |
Reduction of the Nitro Group
The aromatic nitro group (-NO₂) at the 2-position of the phenyl ring is reduced to an amine (-NH₂) under catalytic hydrogenation or chemical reduction conditions.
Reaction Pathways
-
Catalytic Hydrogenation : Hydrogen gas (1–3 atm) with palladium on carbon (Pd/C) or Raney nickel in ethanol or THF at 25–50°C achieves selective reduction without affecting the carbamate .
-
Chemical Reduction : Sodium dithionite (Na₂S₂O₄) in aqueous ethanol at pH 7–8 provides an alternative for nitro-to-amine conversion .
Key Data
| Method | Reagents | Yield | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), 10% Pd/C | 92% | |
| Chemical Reduction | Na₂S₂O₄, pH 7.5 | 78% |
Substitution Reactions
The fluorine atom at the 4-position of the phenyl ring and the pyrrolidine nitrogen participate in nucleophilic substitution reactions.
Aromatic Fluorine Substitution
The electron-deficient fluorophenyl group undergoes nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols.
Example Reaction
Reaction with piperidine in DMF at 80°C replaces fluorine with a piperidine group, forming 1-(4-piperidino-2-nitrophenyl)pyrrolidin-3-ylcarbamate .
Key Data
| Nucleophile | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| Piperidine | DMF | 80°C | 70% | |
| Sodium methoxide | MeOH | 60°C | 55% |
Functionalization of the Pyrrolidine Nitrogen
The secondary amine in pyrrolidine (after carbamate hydrolysis) reacts with electrophiles such as sulfonyl chlorides or acylating agents.
Example Reaction
Methanesulfonyl chloride in pyridine at 0–25°C yields the sulfonamide derivative, 1-(4-fluoro-2-nitrophenyl)-3-(methanesulfonamido)pyrrolidine .
Key Data
| Electrophile | Base | Yield | Reference |
|---|---|---|---|
| Methanesulfonyl chloride | Pyridine | 89% | |
| Acetic anhydride | Et₃N | 75% |
Elimination and Ring-Opening Reactions
Under strong basic conditions, the pyrrolidine ring may undergo ring-opening or elimination.
Example Reaction
Treatment with LDA (lithium diisopropylamide) in THF at −78°C induces β-elimination, forming a dihydropyrrole derivative .
Key Data
| Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| LDA | THF | Dihydropyrrole derivative | 45% |
Stability Under Oxidative Conditions
The compound shows moderate stability toward oxidizing agents. Exposure to meta-chloroperbenzoic acid (mCPBA) in DCM oxidizes the pyrrolidine ring to a pyrrolidone, though this reaction is not extensively documented for the fluoronitrophenyl-substituted variant .
Photochemical Reactions
The nitro group facilitates photoinduced electron transfer, enabling [2+2] cycloaddition reactions under UV light (254 nm) with alkenes or alkynes, though this area remains underexplored .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogs
*Note: Molecular weight for the target compound is inferred from its positional isomer in .
Key Differences and Implications
Substituent Position and Electronic Effects The 4-fluoro-2-nitrophenyl group in the target compound contrasts with the 3-fluoro-2-nitrophenyl isomer (CAS 1233860-31-5) . The 3-nitropyridine-2-yl analog (A813763) replaces the phenyl ring with a pyridine heterocycle, introducing a basic nitrogen atom that could enhance solubility or coordinate with metal catalysts .
Stereochemical Configuration The (R)-configured nitropyridine analog (A813763) and phenoxy derivative (A427950) highlight the importance of chirality in applications like asymmetric catalysis. The (S)-configuration of the target compound may offer distinct enantioselectivity in synthetic pathways.
Functional Group Variations The 4-bromobenzyl analog (1286208-27-2) lacks the nitro group but introduces bromine, increasing molecular weight and lipophilicity. This could influence pharmacokinetic properties in drug discovery contexts.
Price and Synthetic Accessibility The target compound is priced at $312.00/g, while nitropyridine and phenoxy analogs cost $374.00/g . The higher cost of the latter may reflect increased synthetic complexity (e.g., heterocycle formation or stereochemical control).
Research and Application Insights
Q & A
Basic Research Questions
Q. How can enantiomeric purity be optimized during the synthesis of (S)-tert-butyl 1-(4-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate?
- Methodological Answer : Enantiomeric purity is critical for chiral compounds. Utilize asymmetric catalysis or chiral auxiliaries during key steps such as pyrrolidine ring formation. For Boc-protected intermediates, employ chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) to monitor enantiomeric excess (ee). Evidence from carbamate syntheses shows that Boc protection enhances stereochemical stability during purification steps like silica gel chromatography .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer : A combination of techniques ensures structural validation:
- HRMS-ESI : Confirm molecular weight (e.g., calculated [M+H]+ = 366.1423; experimental deviation < 2 ppm) .
- NMR Spectroscopy : Assign stereochemistry using - and -NMR in CDCl. Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ ~7.5-8.5 ppm) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., CCDC deposition for tert-butyl carbamates) .
Q. How should this compound be handled to prevent degradation in laboratory settings?
- Methodological Answer : Store under inert atmosphere (N) at –20°C to minimize hydrolysis of the carbamate group. Safety data for similar tert-butyl carbamates recommend avoiding prolonged exposure to moisture or acidic/basic conditions, which can cleave the Boc group .
Advanced Research Questions
Q. What is the role of the 2-nitro substituent in modulating reactivity during cyclization or functionalization reactions?
- Methodological Answer : The nitro group acts as an electron-withdrawing group, enhancing electrophilic aromatic substitution (EAS) at the 4-fluoro position. In phosphine-catalyzed cycloisomerizations, nitro groups facilitate intramolecular cyclization by stabilizing transition states via resonance .
Q. How can contradictory spectral data (e.g., NMR splitting vs. computational predictions) be resolved?
- Methodological Answer :
Dynamic Effects : Use variable-temperature NMR to detect conformational exchange (e.g., tert-butyl rotation).
DFT Calculations : Compare experimental -NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set).
Decoupling Experiments : Identify scalar couplings (e.g., ) in NOESY or COSY spectra .
Q. What strategies are effective for designing analogs with modified pyrrolidine scaffolds?
- Methodological Answer :
- Core Modifications : Replace pyrrolidine with piperidine or azetidine rings to alter steric and electronic profiles.
- Substituent Effects : Introduce electron-donating groups (e.g., methoxy) at the 4-fluoro position to tune EAS reactivity.
- Bioisosteres : Replace nitro with cyano or sulfonyl groups for improved metabolic stability .
Q. How does pH influence the stability of the carbamate group in aqueous solutions?
- Methodological Answer : Perform accelerated stability studies:
- Acidic Conditions (pH < 3) : Rapid cleavage of the Boc group (t < 1 hr at 25°C).
- Neutral/Basic Conditions (pH 7–9) : Stable for >48 hrs. Monitor degradation via LC-MS and quantify tert-butanol byproduct .
Q. What computational approaches predict reactivity in asymmetric syntheses involving this compound?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
